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Compound Focus: Ricolinostat

CAS No.: 1316214-52-4

Cat. No.: S548554

Improved Synthesis Route of Ricolinostat

Step Reaction Type Key Conditions Improvement/Note

1.2 Nucleophilic 1.2 equiv. aniline, 2.0 equiv. Yield: 96% [1]; Optimized reagent
-3 Aromatic Substitution  K(_2)CO(_3), 100°C [1] equivalents and temperature [2].
2.3 Ullmann Coupling 0.5 equiv. Cul, 2.0 equiv. Forms the core diphenylamine
-4 Cs(_2)CO(_3) [1] structure; uses catalytic copper [2].
3.4 Hydrolysis Lithium hydroxide (LIOH) [2] -

-5

4.5 Amide Condensation  Coupling with methy! 7- -

- 6 aminoheptanoate (7) [2]
5.6 Aminolysis Hydroxylamine (NH(_2)OH) Final step to form the hydroxamate
-1 [2] group.

The overall process, starting from ethyl 2-chloropyrimidine-5-carboxylate, yields Ricolinostat with an

isolated yield of 65.8% and a purity of 99.73% [1].
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Ethyl 2-chloropyrimidine-5-carboxylate (2)

:

Nucleophilic Aromatic Substitution
1.2 eq. Aniline, K2CO3, 100°C

ield 96%

Ethyl 2-(phenylamino)pyrimidine-5-carboxylate (3)

:

Ullmann Coupling
0.5 eq. Cul, Cs2CO3

:

Ethyl 2-(diphenylamino)pyrimidine-5-carboxylate (4)

:

Hydrolysis
LiOH

:

Acid Intermediate (5)

:

Amide Condensation
Methyl 7-aminoheptanoate (7)

:

Amide Intermediate (6)

L
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A4
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Hydroxylamine

verall Yield 65.8%
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Schematic of the optimized Ricolinostat synthesis.

Detailed Experimental Protocols

Here are the specific methodologies for the two most significantly improved steps.

Step 1: Synthesis of Ethyl 2-(phenylamino)pyrimidine-5-
carboxylate (3)

¢ Procedure: The reaction uses ethyl 2-chloropyrimidine-5-carboxylate as the starting material. The
optimized conditions involve using 1.2 equivalents of aniline and 2.0 equivalents of potassium
carbonate (K(_2)CO(_3)) in DMF (5 volumes relative to the starting material). The mixture is heated
to 100°C until the reaction is complete [1] [2].

e Work-up and Purification: The improved process replaces column chromatography with a
recrystallization procedure. The crude product is recrystallized from a solvent system of EtOH/H(_2)O
to obtain pure compound 3 with a high isolated yield of 96% [1].

Step 2: Ulimann Coupling to Synthesis of Ethyl 2-
(diphenylamino)pyrimidine-5-carboxylate (4)
e Procedure: This key step couples intermediate 3 with iodobenzene. It is catalyzed by 0.5

equivalents of copper(l) iodide (Cul) in the presence of 2.0 equivalents of cesium carbonate
(Cs(_2)CO(_3)) [1].

© 2026 Smolecule. All rights reserved. 3/6 Tech Support


https://www.smolecule.com/products/s548554?utm_src=pdf-body-img
https://www.smolecule.com/products/s548554?utm_src=pdf-body
https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0044-1792125
https://www.thieme-connect.com/products/ejournals/html/10.1055/s-0044-1792125
https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0044-1792125
https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0044-1792125
https://www.smolecule.com/products/s548554?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

e Work-up and Purification: The intermediate 4 is carried forward without purification. Notably, the
final product, Ricolinostat (1), is also purified by recrystallization using a DMFIH(_2)O solvent
system instead of column chromatography, which is a critical improvement for industrial application

[1].

Background and Significance of Ricolinostat

¢ Mechanism and Activity: Ricolinostat is a selective histone deacetylase 6 (HDACS6) inhibitor
(IC(_{50}) = 5 nM). It is over 10-fold more selective for HDAC®6 than for class | HDACs
(HDAC1/2/3). Its primary action leads to the accumulation of acetylated a-tubulin, which disrupts
cellular processes and, along with effects on other non-histone proteins, results in suppressed cell
proliferation and promoted apoptosis [3] [4].

e Therapeutic Application: It is the first orally available selective HDACG6 inhibitor to enter Phase Il
clinical trials. Clinical studies show that its combination with bortezomib and dexamethasone is safe
and active for the treatment of relapsed or refractory multiple myeloma [1] [2]. Research also
demonstrates its efficacy in models of esophageal squamous cell carcinoma [4] and lymphoma [5].

The Role of the Ullmann Reaction in Modern Synthesis

The Ullmann reaction is a classic copper-catalyzed method for forming carbon-heteroatom bonds. While
traditionally limited by harsh conditions, the introduction of modern ligands and catalytic systems has made
it a highly valuable and cost-effective tool for constructing aromatic amines and ethers, which are common
in pharmaceuticals and natural products [6] [7] [8]. The improved synthesis of Ricolinostat exemplifies this

modern application, using a catalytic copper system to build its core diphenylamine structure efficiently [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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